molecular formula C21H17FN2O2 B250476 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide

2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide

Cat. No. B250476
M. Wt: 348.4 g/mol
InChI Key: GALWTWAEQIRZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide exhibits selective toxicity towards cancer cells, while sparing normal cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide in lab experiments is its potential as a selective anti-tumor agent. Additionally, this compound has been shown to exhibit a high affinity for tubulin, which makes it a promising candidate for PET imaging. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

For research on 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide include exploring its potential as a radiotracer for PET imaging, as well as investigating its potential in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

The synthesis method for 2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide involves the reaction between 2-fluorobenzoic acid and 4-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with N-methyl aniline and acetic anhydride to yield the final product.

Scientific Research Applications

2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been studied for its potential applications in the field of medicine. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.

properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-fluoro-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H17FN2O2/c1-24(17-7-3-2-4-8-17)21(26)15-11-13-16(14-12-15)23-20(25)18-9-5-6-10-19(18)22/h2-14H,1H3,(H,23,25)

InChI Key

GALWTWAEQIRZFU-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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